molecular formula C11H16N2OS B14361150 Thiourea, (3-butoxyphenyl)- CAS No. 92547-48-3

Thiourea, (3-butoxyphenyl)-

Cat. No.: B14361150
CAS No.: 92547-48-3
M. Wt: 224.32 g/mol
InChI Key: FCIADWVEZKCJCT-UHFFFAOYSA-N
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Description

Thiourea, (3-butoxyphenyl)- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, (3-butoxyphenyl)- can be synthesized through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of urea with Lawesson’s reagent in a nucleophilic substitution reaction . This method is advantageous due to its high yield, mild reaction conditions, and simplicity.

Industrial Production Methods

Industrial production of thiourea typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . This method is widely used due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Thiourea, (3-butoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, Lawesson’s reagent, and hydrogen sulfide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .

Comparison with Similar Compounds

Thiourea, (3-butoxyphenyl)- is structurally similar to other thioureas, such as urea and selenourea . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

CAS No.

92547-48-3

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(3-butoxyphenyl)thiourea

InChI

InChI=1S/C11H16N2OS/c1-2-3-7-14-10-6-4-5-9(8-10)13-11(12)15/h4-6,8H,2-3,7H2,1H3,(H3,12,13,15)

InChI Key

FCIADWVEZKCJCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=S)N

Origin of Product

United States

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